![molecular formula C17H19NO B11864245 3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl- CAS No. 609355-64-8](/img/structure/B11864245.png)
3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol is an organic compound that belongs to the class of naphthalene derivatives. This compound is known for its unique structural features, which include a dimethylamino group attached to a naphthalene ring and a butynol moiety. These structural characteristics make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol typically involves multiple steps. One common method starts with the preparation of 5-(dimethylamino)naphthalene-1-carbaldehyde, which is then subjected to a series of reactions including alkynylation and reduction to yield the final product . The reaction conditions often involve the use of catalysts such as palladium and bases like sodium hydroxide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and various substituted naphthalene compounds .
Applications De Recherche Scientifique
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group plays a crucial role in its binding to target molecules, leading to various biochemical effects. These interactions can influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol include:
- 1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN)
- 7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one
Uniqueness
What sets 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol apart from these similar compounds is its unique butynol moiety, which imparts distinct chemical and physical properties. This structural feature enhances its versatility and effectiveness in various applications, particularly in fluorescence-based studies and electronic devices .
Propriétés
Numéro CAS |
609355-64-8 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
4-[5-(dimethylamino)naphthalen-1-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C17H19NO/c1-17(2,19)12-11-13-7-5-9-15-14(13)8-6-10-16(15)18(3)4/h5-10,19H,1-4H3 |
Clé InChI |
DEDLSRKALDXFQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=C2C=CC=C(C2=CC=C1)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


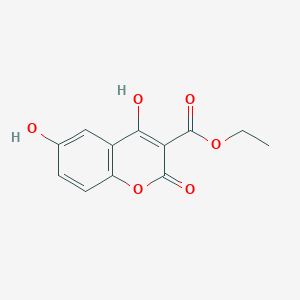
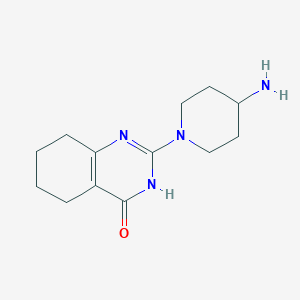
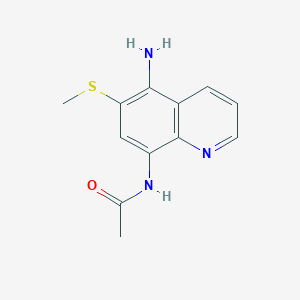

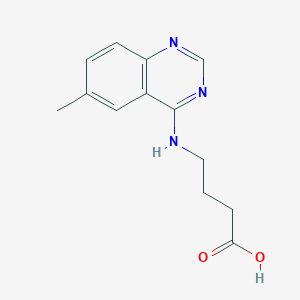
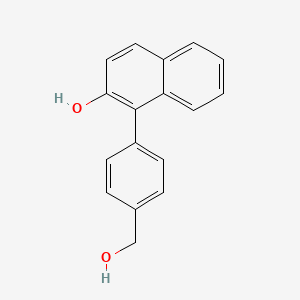
![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)
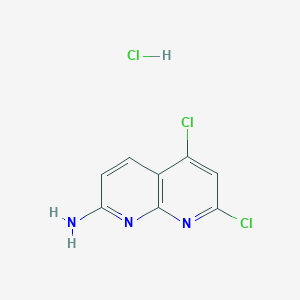
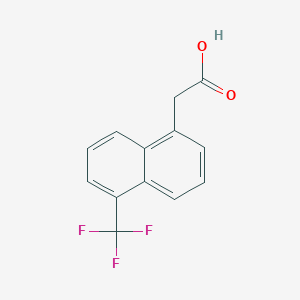
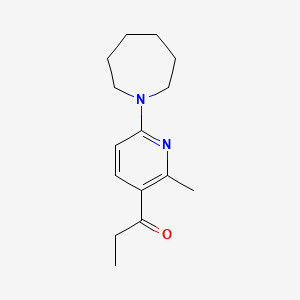
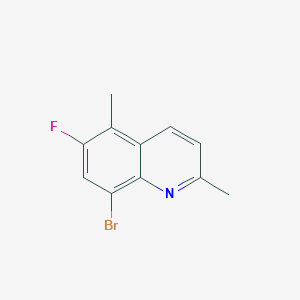
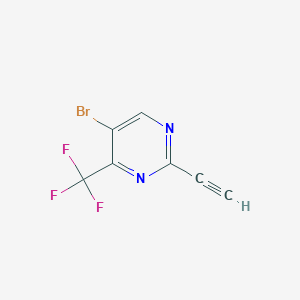
![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)

